tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2365419-71-0
VCID: VC4710501
InChI: InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.184

tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate

CAS No.: 2365419-71-0

Cat. No.: VC4710501

Molecular Formula: C12H17BrN2O2

Molecular Weight: 301.184

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate - 2365419-71-0

Specification

CAS No. 2365419-71-0
Molecular Formula C12H17BrN2O2
Molecular Weight 301.184
IUPAC Name tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
Standard InChI InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Standard InChI Key NQFNAHFFPTVJTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises a benzyl scaffold substituted with a Boc-protected amine and a bromine atom. The tert-butyl carbamate group enhances stability during synthetic transformations, while the bromine enables cross-coupling reactions. The molecular formula is C₁₂H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number2359957-92-7
IUPAC Nametert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
EC Number971-610-0
Boiling PointNot reported
Melting PointNot reported

Synthetic Methodologies

Boc Protection of Primary Amines

The synthesis typically involves Boc protection of 2-amino-5-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O). A representative procedure adapts conditions from tert-butyl (4-bromophenyl)carbamate synthesis :

  • Reaction Setup: 2-Amino-5-bromobenzylamine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

  • Base Addition: Triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) is added to scavenge HCl generated during Boc activation .

  • Boc Anhydride Incorporation: Boc₂O (1.05–1.5 eq) is introduced dropwise at 0°C, followed by warming to room temperature.

  • Workup: The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated. Purification via flash chromatography (hexane/ethyl acetate) yields the product .

Table 2: Optimized Synthesis Conditions

ParameterConditionYieldSource
SolventTHF/DCM64–99%
Temperature0°C → room temperature
CatalystNone (base-mediated)
Reaction Time16–24 hours

Physicochemical Properties

Stability and Solubility

The Boc group confers stability against nucleophiles and bases, making the compound suitable for multi-step syntheses. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DCM, THF) and moderately in ethyl acetate .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 9.49 (s, 1H, NH), 7.42 (s, 4H, aromatic), 4.21 (s, 2H, CH₂), 1.47 (s, 9H, tert-butyl) .

  • IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The bromine atom facilitates palladium-catalyzed cross-couplings with boronic acids. For example, in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, analogous intermediates undergo coupling with 2-bromopyridine using [Pd(dppf)Cl₂] to install heterocyclic moieties .

Peptide Modifications

The primary amine, once deprotected, serves as a handle for introducing amino acid residues or fluorescent tags. This utility is highlighted in Edoxaban intermediate synthesis, where carbamate-protected amines ensure regioselective functionalization .

ParameterValueSource
LD₅₀ (Oral, Rat)Not reported
Storage Conditions2–8°C, inert atmosphere

Future Directions

Research should explore:

  • Catalytic Asymmetric Syntheses: Developing enantioselective routes for chiral benzylamine derivatives.

  • Green Chemistry Adaptations: Replacing halogenated solvents with cyclopentyl methyl ether (CPME) or water .

  • Pharmaceutical Target Exploration: Evaluating kinase inhibitor activity given the compound’s structural similarity to FDA-approved drugs .

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